1-Decylguanidinehemisulfate
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Overview
Description
1-Decylguanidinehemisulfate is a guanidine derivative characterized by the presence of a decyl group attached to the guanidine moiety. This compound is known for its high basicity and ability to form hydrogen bonds, making it a versatile functional group in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decylguanidinehemisulfate can be synthesized through the reaction of decylamine with an activated guanidine precursor, such as S-methylisothiourea sulfate. The reaction typically involves heating the reactants in a suitable solvent under controlled conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Decylguanidinehemisulfate undergoes various chemical reactions, including:
- **Oxid
Properties
Molecular Formula |
C22H52N6O4S |
---|---|
Molecular Weight |
496.8 g/mol |
IUPAC Name |
2-decylguanidine;sulfuric acid |
InChI |
InChI=1S/2C11H25N3.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-14-11(12)13;1-5(2,3)4/h2*2-10H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
InChI Key |
FMALWYPGAYPOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN=C(N)N.CCCCCCCCCCN=C(N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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